7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2(1H)-QUINOLINONE is a synthetic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a hydroxy group at the 7th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and a dihydroquinolinone core structure. The trifluoromethyl group is known for its significant impact on the biological activity and pharmacokinetic properties of organic molecules, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2(1H)-QUINOLINONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and 7-hydroxy-3,4-dihydroquinolin-2-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired quinolinone structure.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinolinone core can be reduced to form a dihydroquinoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolinones.
Scientific Research Applications
7-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2(1H)-QUINOLINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The hydroxy group at the 7th position may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)PHENOL: This compound contains a trifluoromethyl group attached to a phenol ring and shares some structural similarities with the target compound.
7-HYDROXY-4-METHYLQUINOLINONE: This compound has a similar quinolinone core structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the hydroxy group and the trifluoromethyl group in 7-HYDROXY-4-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2(1H)-QUINOLINONE makes it unique compared to other similar compounds. The trifluoromethyl group significantly enhances its biological activity and pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12F3NO2 |
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Molecular Weight |
307.27 g/mol |
IUPAC Name |
7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(22)20-14-7-11(21)4-5-12(13)14/h1-7,13,21H,8H2,(H,20,22) |
InChI Key |
XSWHIGUGLJQECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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